4-Bromo-2-(2-tolyl)pyridine
Overview
Description
4-Bromo-2-(2-tolyl)pyridine is an organic compound with the molecular formula C12H10BrN It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 4-position and a tolyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-(2-tolyl)pyridine can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . In this case, 4-bromo-2-chloropyridine can be coupled with 2-tolylboronic acid in the presence of a palladium catalyst and a base to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This includes the use of efficient palladium catalysts, appropriate solvents, and controlled reaction temperatures .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(2-tolyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki–Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Major Products:
Biaryl Compounds: Formed through coupling reactions with various arylboronic acids.
Scientific Research Applications
4-Bromo-2-(2-tolyl)pyridine has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-tolyl)pyridine in chemical reactions involves the activation of the bromine atom through palladium-catalyzed oxidative addition. This is followed by transmetalation with an organoboron compound and reductive elimination to form the desired biaryl product . The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
4-Bromo-2-(2-methylphenyl)pyridine: Similar structure with a methyl group instead of a tolyl group.
2-Bromo-4-(2-tolyl)pyridine: Similar structure with the bromine and tolyl groups swapped positions.
Uniqueness: 4-Bromo-2-(2-tolyl)pyridine is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. Its ability to participate in Suzuki–Miyaura coupling reactions makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromo-2-(2-methylphenyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c1-9-4-2-3-5-11(9)12-8-10(13)6-7-14-12/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFCJSMKAZPFOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=CC(=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801297204 | |
Record name | 4-Bromo-2-(2-methylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801297204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142194-13-5 | |
Record name | 4-Bromo-2-(2-methylphenyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142194-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-(2-methylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801297204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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